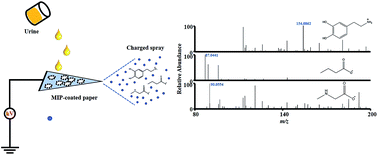Molecularly imprinted polymer-coated paper as a substrate for highly sensitive analysis using paper spray mass spectrometry: quantification of metabolites in urine†
Analytical Methods Pub Date: 2017-08-25 DOI: 10.1039/C7AY01648D
Abstract
Here, we proposed an analytical approach based on the use of a molecularly imprinted polymer-coated paper substrate (MIP-CPS) for paper spray ionization mass spectrometry (PS-MS) to improve its specificity. The new substrate developed was applied to detect and quantify dopamine, sarcosine, and butyric acid in synthetic human urine without derivatization or complex sample pre-treatments. The urinary levels of these metabolites can be correlated with several pathological conditions including heart disease, stress, neurological disorders, cancerous tumors, and AIDS. Calibration curves exhibited R2 > 0.99 for dopamine, sarcosine, and butyric acid. LODs and LOQs were found at μg L−1 (parts-per-billion) for dopamine and sarcosine, and pg L−1 (parts-per-trillion) for butyric acid. Precision and accuracy showed coefficients of variation and relative errors less than 18% for almost all analyses. Recovery test results ranged between 95.5 and 117.7%. Finally, we compared the analytical performance of the MIP-CPS with a traditional paper substrate and ESI. The MIP-CPS showed a superior performance in detecting dopamine and avoiding the ionization suppression commonly observed during the analysis of complex biological samples such as urine.


Recommended Literature
- [1] Front cover
- [2] Syntheses of heterocyclic compounds. Part XVI. Preparative routes to indoles with t-amine substituents in the benzene ring
- [3] Li/Fe substitution in Li-rich Ni, Co, Mn oxides for enhanced electrochemical performance as cathode materials†
- [4] Carbon-based dots co-doped with nitrogen and sulfur for Cr(vi) sensing and bioimaging†
- [5] Front cover
- [6] Nitric oxide-releasing ruthenium nanoparticles†
- [7] Mesoporous silicananoparticle facilitated drug release through cascade photosensitizer activation and cleavage of singlet oxygen sensitive linker†
- [8] Combination of automated solid-phase and enzymatic oligosaccharide synthesis provides access to α(2,3)-sialylated glycans†
- [9] Thermally sensitive, adhesive, injectable, multiwalled carbon nanotube covalently reinforced polymer conductors with self-healing capabilities†
- [10] Crystal structure of sodium ethoxide (C2H5ONa), unravelled after 180 years†










